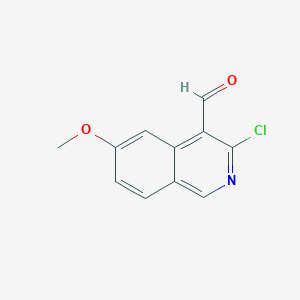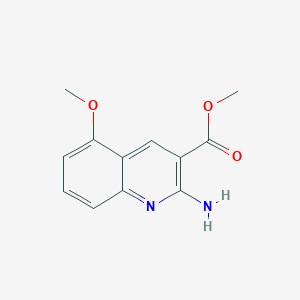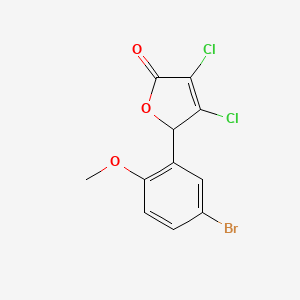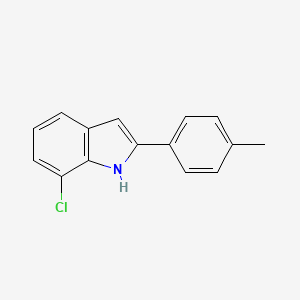
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of isoquinoline, characterized by the presence of a chloro group at the third position, a methoxy group at the sixth position, and an aldehyde group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: The isoquinoline undergoes chlorination to introduce the chloro group at the third position.
Formylation: Finally, the aldehyde group is introduced at the fourth position through a formylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions: 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-6-methoxyisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives, depending on the nucleophile used.
科学的研究の応用
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Similar Compounds:
3-Chloro-6-methoxyisoquinoline: Lacks the aldehyde group at the fourth position.
6-Methoxyisoquinoline-4-carbaldehyde: Lacks the chloro group at the third position.
3-Chloroisoquinoline-4-carbaldehyde: Lacks the methoxy group at the sixth position.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, methoxy, and aldehyde groups allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
3-chloro-6-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-8-3-2-7-5-13-11(12)10(6-14)9(7)4-8/h2-6H,1H3 |
InChIキー |
OCOLRLWLIJQFKH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=NC=C2C=C1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[g]quinazolin-4-amine](/img/no-structure.png)

![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13671923.png)



